

"structural comparison of D-Alanyl-O-benzyl-L-serine with related dipeptides"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D-Alanyl-O-benzyl-L-serine*

Cat. No.: B15403236

[Get Quote](#)

A Structural Showdown: D-Alanyl-O-benzyl-L-serine Versus Related Dipeptides

A detailed comparative analysis of **D-Alanyl-O-benzyl-L-serine** with its structural cousins, L-Alanyl-L-serine and DL-Alanyl-DL-serine, reveals key conformational differences imparted by the bulky O-benzyl group. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their structural and physicochemical properties, supported by experimental and computational data.

This comparison guide delves into the nuanced structural variations between **D-Alanyl-O-benzyl-L-serine** and related dipeptides, offering insights into the impact of stereochemistry and side-chain modifications on their three-dimensional architecture. While experimental crystal structure data for **D-Alanyl-O-benzyl-L-serine** remains elusive, a combination of crystallographic data for analogous compounds, spectroscopic analysis, and computational modeling provides a robust framework for structural comparison.

Physicochemical Properties at a Glance

A summary of the key physicochemical properties of **D-Alanyl-O-benzyl-L-serine**, L-Alanyl-L-serine, and DL-Alanyl-DL-serine is presented below, highlighting the influence of the O-benzyl group on molecular weight and formula.

Property	D-Alanyl-O-benzyl-L-serine	L-Alanyl-L-serine	DL-Alanyl-DL-serine
Molecular Formula	C ₁₃ H ₁₈ N ₂ O ₄ [1]	C ₆ H ₁₂ N ₂ O ₄ [2]	C ₆ H ₁₂ N ₂ O ₄ [3]
Molecular Weight	266.29 g/mol	176.17 g/mol [2]	176.17 g/mol [3]
Stereochemistry	D-Alanine, L-Serine	L-Alanine, L-Serine	DL-Alanine, DL-Serine

Unveiling the 3D Architecture: A Comparative Analysis

The introduction of an O-benzyl group to the serine residue in **D-Alanyl-O-benzyl-L-serine** is predicted to significantly influence its conformational flexibility and overall shape compared to the unmodified L-Alanyl-L-serine.

Crystal Structure of L-Alanyl-L-serine

The crystal structure of L-Alanyl-L-serine reveals an extended conformation of the peptide backbone.[2] The molecule exists as a zwitterion, a common feature of amino acids and peptides.[2] Key torsion angles that define the backbone conformation include ϕ (phi), ψ (psi), and ω (omega). In L-Alanyl-L-serine, the peptide bond (ω) is in the usual trans conformation.[2] The serine side-chain conformation is characterized by the χ_1 torsion angle, which describes the rotation around the C α -C β bond.[2]

Table of Key Torsion Angles for L-Alanyl-L-serine[2]

Torsion Angle	Value (°)
ϕ (N-C α of Ala)	-156.9
ψ (C α -C of Ala)	124.8
ω (C-N of peptide bond)	-178
ϕ (N-C α of Ser)	-156.9
ψ (C α -C of Ser)	178.0
χ_1 (N-C α -C β -O γ of Ser)	62.9

Spectroscopic Insights from NMR

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structure and dynamics of molecules in solution. ^1H and ^{13}C NMR data are available for DL-Alanyl-DL-serine.[4][5] The chemical shifts of the protons and carbons are sensitive to their local electronic environment, which is influenced by the molecule's conformation.

^1H NMR Chemical Shifts for DL-Alanyl-DL-serine (in D_2O)[4]

Proton	Chemical Shift (ppm)
Ala- $\text{C}\alpha\text{H}$	4.159
Ser- $\text{C}\alpha\text{H}$	4.323
Ser- $\text{C}\beta\text{H}_2$	3.852, 3.909
Ala- $\text{C}\beta\text{H}_3$	1.585

Computational Modeling of D-Alanyl-O-benzyl-L-serine

In the absence of experimental 3D structure data for **D-Alanyl-O-benzyl-L-serine**, computational modeling offers a powerful tool to predict its preferred conformation. Based on the known structures of related dipeptides, a likely conformation would feature a trans peptide bond and specific rotamers of the amino acid side chains to minimize steric hindrance from the bulky O-benzyl group.

Experimental Protocols

X-ray Crystallography of L-Alanyl-L-serine

The crystal structure of L-Alanyl-L-serine was determined by direct methods using diffractometer data.[2] Crystals were obtained from a water/acetone mixture.[2] Intensity data was collected on an automated two-circle diffractometer using monochromated Mo K α radiation.[2] The structure was subsequently refined to a final R-factor of 0.055 for 1308 unique reflections.[2]

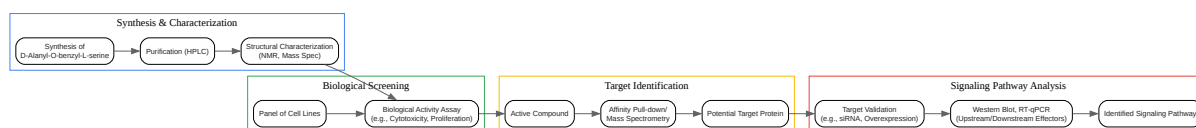
NMR Spectroscopy of DL-Alanyl-DL-serine

^1H NMR spectra of DL-Alanyl-DL-serine were recorded in D_2O .^[4] The use of a deuterated solvent is common in peptide NMR to avoid the overwhelming signal from water protons.

Potential Biological Significance and Signaling Pathways

While the specific biological activity of **D-Alanyl-O-benzyl-L-serine** is not well-documented, dipeptides, in general, are known to possess a range of biological functions, including antioxidant, antimicrobial, and immunomodulatory activities.^[6] The presence of the O-benzyl group on the serine residue may modulate these activities or confer novel properties. For instance, O-benzyl-serine itself is used as a building block in the synthesis of peptide-based drugs and enzyme inhibitors.

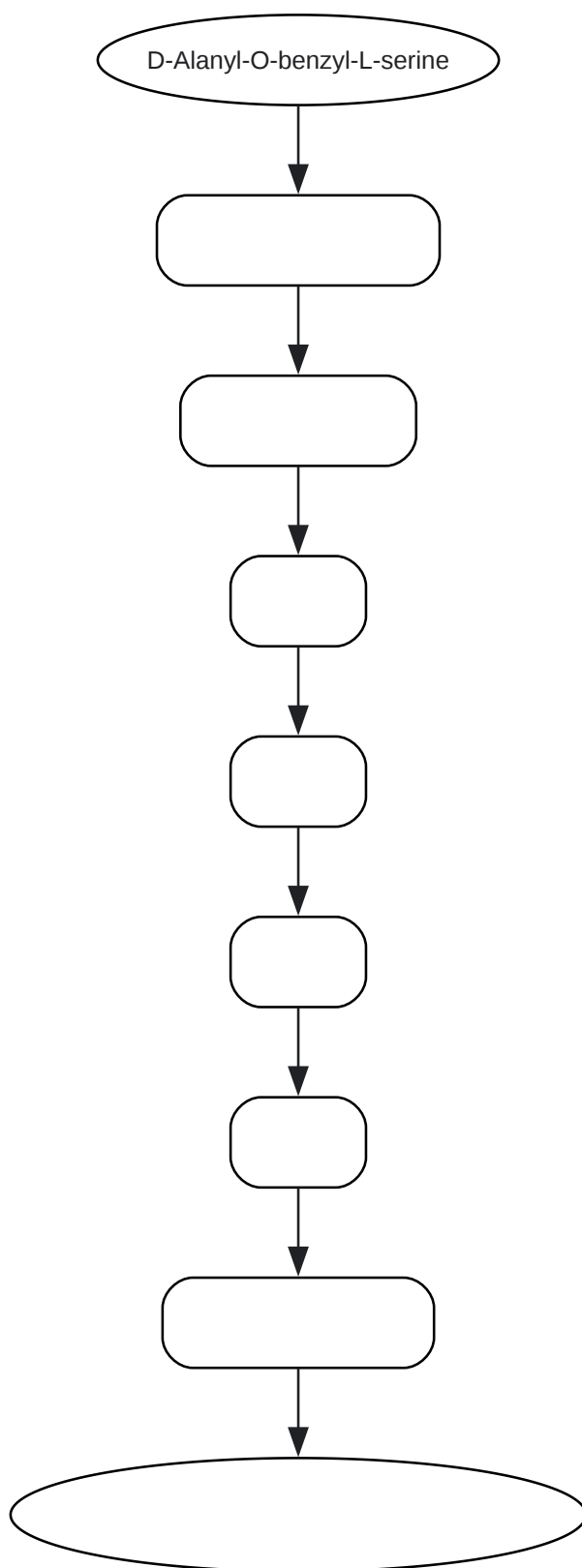
Given the role of dipeptides in cellular signaling, a potential area of investigation for **D-Alanyl-O-benzyl-L-serine** could be its interaction with cell surface receptors or transporters, which could, in turn, modulate intracellular signaling cascades. A hypothetical workflow for investigating such interactions is presented below.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for identifying the biological target and signaling pathway of a bioactive dipeptide.

A plausible signaling pathway that could be influenced by a dipeptide is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is central to many cellular processes.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. D-Alanyl-O-benzyl-L-serine | C₁₃H₁₈N₂O₄ | CID 71421926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. dl-Alanyl-dl-serine | C₆H₁₂N₂O₄ | CID 96821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DL-ALANYL-DL-SERINE(3062-19-9) 1H NMR spectrum [chemicalbook.com]
- 5. DL-ALANYL-DL-SERINE(3062-19-9) 13C NMR spectrum [chemicalbook.com]
- 6. Manufacturing of peptides exhibiting biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["structural comparison of D-Alanyl-O-benzyl-L-serine with related dipeptides"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15403236#structural-comparison-of-d-alanyl-o-benzyl-l-serine-with-related-dipeptides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com